

A Technical Guide to the Strategic Derivatization of 2,5-Dichloroisonicotinonitrile

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Compound of Interest

Compound Name: 2,5-Dichloroisonicotinonitrile

Cat. No.: B173735

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Abstract

2,5-Dichloroisonicotinonitrile stands as a highly versatile and reactive scaffold for the synthesis of novel compounds, particularly in the fields of medicinal chemistry and materials science. Its unique electronic architecture, characterized by two distinct chlorine atoms and a nitrile group on an electron-deficient pyridine ring, offers multiple avenues for selective functionalization. This guide provides an in-depth exploration of initial, field-proven synthetic routes starting from this key intermediate. We will delve into the causality behind experimental choices for nucleophilic aromatic substitution (S_NAr), palladium-catalyzed cross-coupling reactions, and transformations of the nitrile moiety. Each section is supported by detailed, replicable protocols and authoritative citations to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Core Reactivity and Strategic Considerations

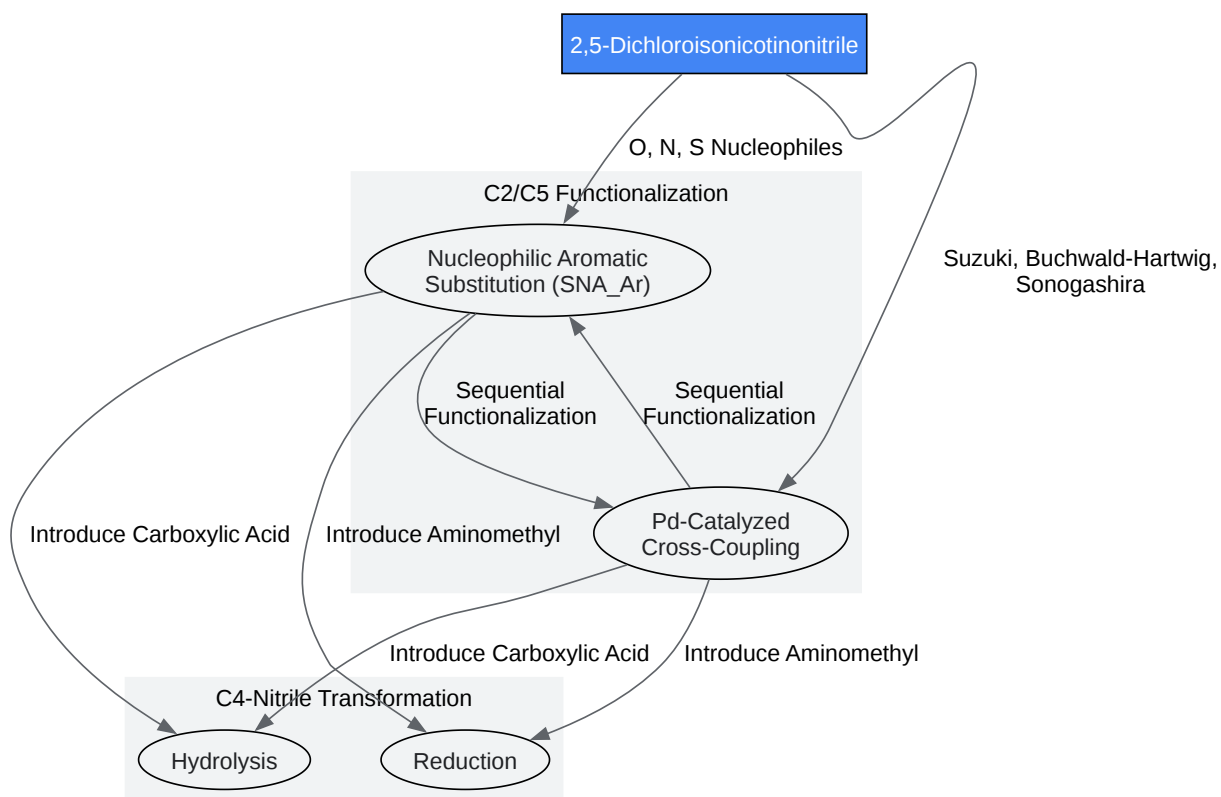
2,5-Dichloroisonicotinonitrile is an electron-poor heterocyclic system. The pyridine nitrogen and the cyano group at the 4-position act as strong electron-withdrawing groups, which significantly activates the chlorine atoms at the C2 and C5 positions towards nucleophilic attack.^[1] Understanding the differential reactivity of these positions is paramount for designing selective synthetic strategies.

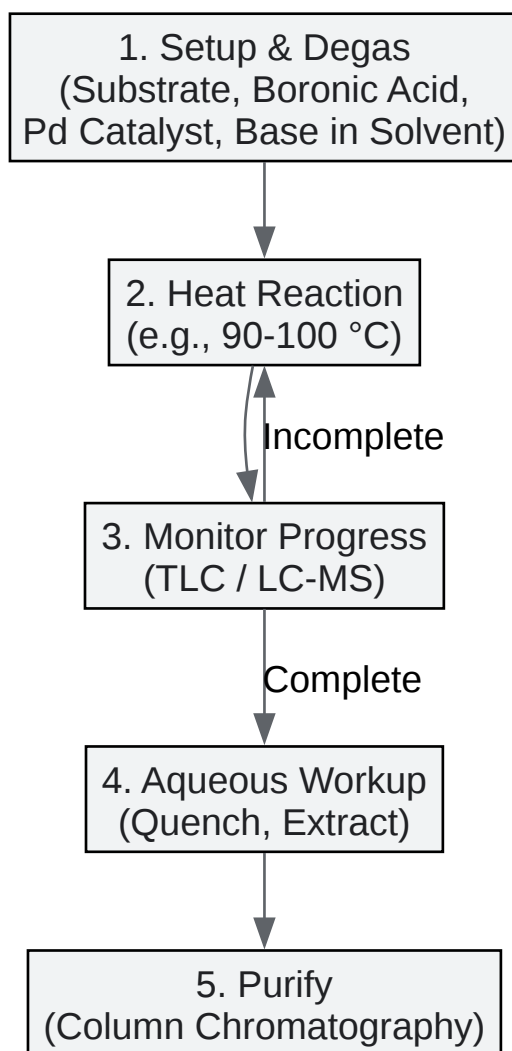
- C2 Position: This position is generally the most electrophilic and susceptible to both nucleophilic aromatic substitution and oxidative addition in palladium-catalyzed cycles.^{[2][3]}

Its proximity to the ring nitrogen allows for effective stabilization of the negatively charged Meisenheimer intermediate formed during SNAr reactions.[1][2]

- C5 Position: While also activated, the C5 position is electronically less deficient than the C2 position. Functionalization at this site often requires more forcing conditions or specific catalytic systems designed to override the inherent preference for C2.
- C4-Nitrile Group: The nitrile group is a robust functional handle that can be converted into a variety of other functionalities, including carboxylic acids, primary amines, and tetrazoles, adding another layer of synthetic diversity.[4]

The strategic derivatization of this molecule, therefore, hinges on the controlled and sequential manipulation of these three reactive sites.





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